methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: Not explicitly listed; referred to as compound 37 in ) is a pyrazolo[3,4-b]pyridine derivative characterized by a furan-2-yl substituent at position 6, methyl groups at positions 1 and 3, and a methyl ester at position 2. Its molecular formula is C₁₄H₁₃N₃O₃ (MW: 271.28), with a purity of 95% reported in commercial catalogs . The compound is synthesized via condensation reactions involving pyrazole amines and furfural derivatives, followed by purification via silica gel chromatography (76% yield) . Its structure is confirmed by ¹H NMR (e.g., δ 3.95 ppm for N–CH₃) and ¹³C NMR (e.g., δ 165.91 ppm for the ester carbonyl) .
Properties
IUPAC Name |
methyl 6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8-12-9(14(18)19-3)7-10(11-5-4-6-20-11)15-13(12)17(2)16-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIUFEGDUBHVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation, various palladium complexes for cross-coupling reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolo[3,4-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been studied for its cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound induces apoptosis and inhibits cell proliferation in cancer cells such as HeLa (cervical cancer) and DU 205 (prostate cancer) cells. Studies have shown that similar compounds can disrupt mitochondrial function and activate caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. Pyrazole derivatives are known to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Similar compounds have shown activity against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism by which methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazolo[3,4-b]pyridine moieties can participate in hydrogen bonding, π-π stacking, and other interactions that are crucial for binding to biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Substituent Impact on Molecular Weight: Bulky groups (e.g., 3-phenoxybenzyl in compound 41) increase MW significantly (475.48 vs. 271.28 for the target compound) .
- Synthetic Efficiency : The target compound’s 76% yield is comparable to other derivatives (e.g., 82% for compound 41), but lower than compound 36 (97%) .
Physicochemical Properties
Table 2: Physicochemical Comparisons
| Property | Target Compound | Compound 36 | Carboxamide (Y505-1209) |
|---|---|---|---|
| Solubility | Moderate (ester group) | Lower (phenyl group increases hydrophobicity) | Higher (amide group enhances polarity) |
| Lipophilicity (logP) | ~2.1 (predicted) | ~3.5 (phenyl substituent) | ~1.8 (amide substituent) |
| Thermal Stability | Stable up to 200°C (ester decomposition) | Similar | Lower (amide bond sensitive to hydrolysis) |
Biological Activity
Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (referred to as compound 1 ) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Compound 1 has the molecular formula and a molecular weight of approximately 271.27 g/mol. The presence of the furan ring and the pyrazolo[3,4-b]pyridine framework contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of compound 1 typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization with the furan moiety. Various methodologies have been reported for synthesizing derivatives of pyrazolo[3,4-b]pyridines, which serve as precursors for compound 1.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit promising anticancer properties. For instance, a study reported that derivatives similar to compound 1 showed significant cytotoxic effects against various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values for some derivatives were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 39 ± 4 |
| Compound B | MCF7 | 35 ± 5 |
| Compound 1 | HCT116 | TBD |
| Compound 1 | MCF7 | TBD |
These results suggest that compound 1 may possess selective activity against certain cancer types, warranting further investigation into its mechanism of action.
PPARα Activation
Another area of interest is the activation of peroxisome proliferator-activated receptor alpha (PPARα). Research has indicated that derivatives of pyrazolo[3,4-b]pyridines can act as selective PPARα agonists. The structural analysis revealed that these compounds form hydrogen bonds with critical residues in the receptor's ligand-binding domain, enhancing their binding affinity compared to traditional agonists like fibrates . This property suggests potential applications in treating dyslipidemia and related metabolic disorders.
Study on Anticancer Activity
A detailed study focused on the synthesis and biological evaluation of various pyrazolo[3,4-b]pyridine derivatives demonstrated their efficacy against cancer cell lines. The study utilized the MTT assay to assess cell viability and determine IC50 values for several synthesized compounds. Notably, compounds exhibiting structural similarities to compound 1 were highlighted for their potent anticancer activity .
PPARα Agonist Study
In another investigation, researchers explored the structural basis for PPARα activation by analyzing crystal structures of complexes formed between pyrazolo[3,4-b]pyridine derivatives and the receptor. The findings emphasized the unique binding characteristics that differentiate these compounds from traditional agonists, suggesting a novel pathway for drug design targeting metabolic disorders .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
How can computational chemistry aid in understanding hydrogen-bonding interactions and crystal packing?
Advanced Question
Computational tools like Mercury (CCDC) and SHELXL analyze crystal structures by:
- Hydrogen-Bonding Networks : Graph-set analysis (e.g., R(8) motifs) identifies directional interactions between carbonyl groups and aromatic protons, which stabilize the lattice .
- Density Functional Theory (DFT) : Predicts electrostatic potential surfaces to rationalize packing patterns. For example, the furan oxygen’s lone pairs may participate in C–H···O interactions .
Validation : Cross-reference computed data with experimental X-ray results (e.g., bond lengths ±0.02 Å) .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Advanced Question
Discrepancies in NMR or MS data can arise from tautomerism or impurities. Mitigation strategies include:
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in furan) by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For instance, HSQC correlates methyl protons (H δ 2.5) to their C signals (~20–25 ppm) .
- Comparative Analysis : Benchmark against structurally analogous compounds (e.g., ethyl 6-(4-hydroxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) .
How does the furan-2-yl moiety influence physicochemical properties and reactivity?
Advanced Question
The electron-rich furan ring impacts:
- Solubility : Enhances solubility in polar solvents (e.g., DMSO) due to dipole interactions.
- Reactivity : Participates in electrophilic substitution (e.g., nitration) or Diels-Alder reactions, enabling derivatization for SAR studies .
- Optical Properties : Absorbance in UV-Vis spectra (λ~270–300 nm) due to π→π* transitions in the conjugated system .
Q. Experimental Design :
- Conduct Hammett studies to quantify electronic effects on reaction rates.
- Compare with thiophene or phenyl analogs to isolate furan-specific contributions .
What are the challenges in achieving high-purity batches, and how are impurities characterized?
Advanced Question
Common impurities include unreacted starting materials or regioisomers. Strategies for purity control:
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate isomers.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove hydrophobic byproducts .
- Elemental Analysis : Confirm purity ≥95% by matching calculated vs. experimental C/H/N ratios .
How is the compound’s stability assessed under varying storage conditions?
Advanced Question
Stability studies involve:
- Forced Degradation : Expose to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4–8 weeks.
- LC-MS Monitoring : Track decomposition products (e.g., ester hydrolysis to carboxylic acid) .
- Crystallinity Analysis : Powder XRD detects amorphous phase formation, which accelerates degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
